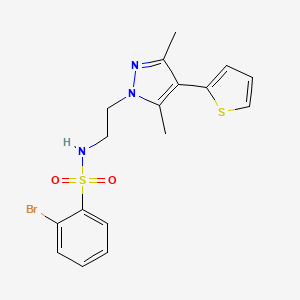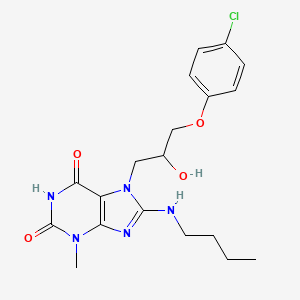![molecular formula C25H24N4O3 B2580283 N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921798-77-8](/img/no-structure.png)
N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Advanced Oxidation Processes (AOPs) for Environmental Remediation :
- Studies on acetaminophen (ACT) degradation via AOPs highlight the potential of this approach for removing recalcitrant compounds from the environment. The work delves into the biotoxicity of ACT by-products, proposing degradation pathways and discussing the reactivity of various by-products, including acetamide derivatives (Qutob et al., 2022).
Synthetic Pathways and Catalysis :
- Research on pyranopyrimidine compounds, including pyrimidin-2,4-dione derivatives, emphasizes their importance in pharmaceuticals and medicinal chemistry. The review focuses on synthetic pathways using hybrid catalysts, shedding light on the broader catalytic applications for developing bioactive molecules (Parmar et al., 2023).
Anti-inflammatory Activity of Pyrimidine Derivatives :
- A study exploring substituted tetrahydropyrimidine derivatives, closely related to pyrimidin-2,4-dione structures, discovered significant in vitro anti-inflammatory activity. This highlights the therapeutic potential of structurally similar compounds in designing new anti-inflammatory agents (Gondkar et al., 2013).
Environmental Protection through Adsorption Processes :
- Investigations into adsorptive elimination techniques for acetaminophen from water underscore the relevance of acetamide derivatives in environmental protection. The study discusses adsorbent potential, adsorption kinetics, and mechanisms, providing a foundation for further research on pollutant removal from aqueous solutions (Igwegbe et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-ethylphenylhydrazine with ethyl 3-oxobutanoate to form the hydrazone intermediate, which is then reacted with 4-methylbenzylideneacetophenone to form the pyrido[3,2-d]pyrimidine intermediate. The final compound is obtained by acetylation of the pyrido[3,2-d]pyrimidine intermediate with acetic anhydride in the presence of a base.", "Starting Materials": [ "4-ethylphenylhydrazine", "ethyl 3-oxobutanoate", "4-methylbenzylideneacetophenone", "acetic anhydride", "base" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylhydrazine with ethyl 3-oxobutanoate to form the hydrazone intermediate.", "Step 2: Reaction of the hydrazone intermediate with 4-methylbenzylideneacetophenone to form the pyrido[3,2-d]pyrimidine intermediate.", "Step 3: Acetylation of the pyrido[3,2-d]pyrimidine intermediate with acetic anhydride in the presence of a base to form N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
Numéro CAS |
921798-77-8 |
Nom du produit |
N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C25H24N4O3 |
Poids moléculaire |
428.492 |
Nom IUPAC |
N-(4-ethylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O3/c1-3-18-10-12-20(13-11-18)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-19-8-6-17(2)7-9-19/h4-14H,3,15-16H2,1-2H3,(H,27,30) |
Clé InChI |
OZVQXDSEHPTNBA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)C)N=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2580200.png)
![Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2580203.png)






![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580218.png)
![N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2580219.png)
![7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580220.png)


